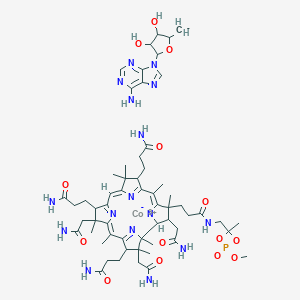
Adenosylcobinamide methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosylcobinamide methyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C59H85CoN16O14P+ and its molecular weight is 1332.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Role and Mechanism
AdoCbi-P serves primarily as a pseudocoenzyme or a suicide coenzyme . Unlike traditional coenzymes, AdoCbi-P does not exhibit detectable coenzymic activity but acts as a competitive inhibitor of AdoCbl with a high affinity (Ki = 2.5 µM) . This inhibition occurs through the irreversible cleavage of the Co-C bond when AdoCbi-P binds to the active site of certain enzymes, leading to the formation of an enzyme-bound Co(II) species . The process is stoichiometric rather than catalytic, indicating that AdoCbi-P modifies the enzyme's active site without being converted into a product itself.
Structural Insights
The structural analysis of AdoCbi-P has revealed critical insights into its function and interaction with enzymes. For instance, studies have shown that GTP:adenosylcobinamide-phosphate guanylyl transferase (CobY), which catalyzes the transfer of GMP to AdoCbi, exhibits significant conformational changes upon binding with GTP . The solution NMR structure has demonstrated that CobY has a mixed α/β fold similar to the Rossmann fold, which is essential for its enzymatic activity .
Applications in Biosynthesis
AdoCbi-P plays a crucial role in the biosynthesis pathways of adenosylcobalamin. In methanogenic archaea such as Methanocaldococcus jannaschii, AdoCbi-P is involved in the late steps of AdoCbl biosynthesis . The enzyme CobY activates the corrin ring intermediate before its condensation with α-ribazole 5′-phosphate (α-RP), leading to the production of AdoCba-5′-P, which is subsequently dephosphorylated to yield AdoCba .
Case Study 1: Enzymatic Activity Analysis
In vitro experiments demonstrated that modifications in residues within CobY significantly affect its catalytic activity. For example, mutations at Gly8 and Gly153 resulted in over 94% loss of function, underscoring the importance of specific amino acids in maintaining enzyme stability and activity .
Case Study 2: Structural Characterization
NMR spectroscopy has been utilized to elucidate the three-dimensional structure of apo-CobY and its complexes with GTP and AdoCbi-P. These studies provided valuable data on binding constants and structural dynamics that are crucial for understanding enzyme mechanisms .
Comparative Data Table
| Feature | This compound (AdoCbi-P) | Adenosylcobalamin (AdoCbl) |
|---|---|---|
| Coenzymic Activity | None (pseudocoenzyme) | Active coenzyme |
| Binding Affinity | High (Ki = 2.5 µM) | Varies by enzyme |
| Function | Competitive inhibition | Catalytic participation |
| Biosynthesis Role | Precursor in AdoCbl synthesis | Final product |
| Enzyme Interaction | Irreversible Co-C bond cleavage | Forms stable complexes |
Propiedades
Número CAS |
147736-07-0 |
|---|---|
Fórmula molecular |
C59H85CoN16O14P+ |
Peso molecular |
1332.3 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1 |
Clave InChI |
CGSLOOBHAHVNGB-UHFFFAOYSA-M |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES isomérico |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES canónico |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Sinónimos |
adenosylcobinamide methyl phosphate AdoCbi-P AdoCbi-PMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















